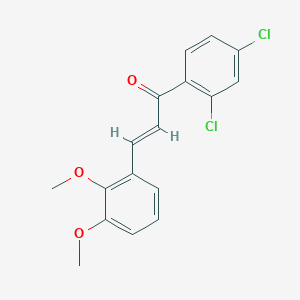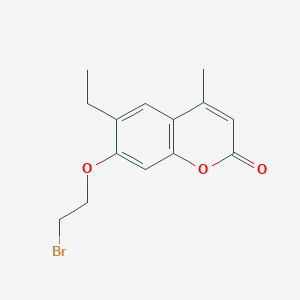
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of turmeric, a plant commonly used in traditional medicine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
Molecular Structure and Vibrational Studies : The compound has been synthesized and its structure confirmed through various spectroscopic methods, including FT-IR and single crystal X-ray diffraction studies. Detailed vibrational wavenumber calculations using HF and DFT methods were performed to assign potential energy distributions. These studies also explored the compound's first hyperpolarizability, indicating its potential application in nonlinear optical (NLO) materials. The molecular stability, charge delocalization, and charge transfer within the molecule were analyzed through NBO, HOMO-LUMO, and MEP analyses (Mary et al., 2015).
Crystal Packing and Halogen Bond Analysis : Another research focus has been on crystal packing analysis, exploring intra- and intermolecular interactions, including a putative halogen bond CBr⋯O. Such studies contribute to understanding the compound's solid-state behavior and its implications for material design (Kumar et al., 2018).
Potential Applications in Material Science
Nonlinear Optical Properties : The compound has been investigated for its nonlinear optical properties, focusing on its first hyperpolarizability. This research suggests the compound's utility in developing NLO materials due to its significant hyperpolarizability compared to standard materials like urea (Najiya et al., 2014).
Photoluminescent Properties : Research into the photoluminescent properties of related compounds, focusing on their absorption and emission spectra, has highlighted potential applications in sensing, imaging, and light-emitting devices. The solvatochromic properties and fluorescence quantum yields of these compounds are particularly of interest for developing responsive photoluminescent materials (Asiri et al., 2017).
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-8-7-12(18)10-14(13)19/h3-10H,1-2H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIGPWQADGJLAG-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501845.png)

![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501848.png)
![3-phenyl-6-[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501850.png)
![6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501851.png)
![3-benzyl-6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501853.png)
![3-benzyl-6-[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501854.png)
![6-(2-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501856.png)
![6-(4-Bromophenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501857.png)
![4,7'-dimethyl-3',4'-dihydrospiro(cyclohexane-1,3'-{2'H}-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin)-6'(7'H)-one](/img/structure/B501858.png)

![methyl 4-{2-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]hydrazino}benzoate](/img/structure/B501863.png)
![6-{[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B501866.png)